Amiodarone Hydrochloride

Catalog No.
S518654
CAS No.
19774-82-4
M.F
C25H30ClI2NO3
M. Wt
681.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiodarone Hydrochloride

CAS Number

19774-82-4

Product Name

Amiodarone Hydrochloride

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride

Molecular Formula

C25H30ClI2NO3

Molecular Weight

681.8 g/mol

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H

InChI Key

ITPDYQOUSLNIHG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride
In water, 700 mg/l @ 25 °C

Synonyms

Amiobeta, Amiodarex, Amiodarona, Amiodarone, Amiodarone Hydrochloride, Amiohexal, Aratac, Braxan, Corbionax, Cordarex, Cordarone, Hydrochloride, Amiodarone, Kordaron, L 3428, L-3428, L3428, Ortacrone, Rytmarone, SKF 33134 A, SKF 33134-A, SKF 33134A, Tachydaron, Trangorex

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl

The exact mass of the compound Amiodarone hydrochloride is 681.0004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble @ 25 °c (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloridein water, 700 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759560. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amiodarone Hydrochloride (CAS 19774-82-4) is an iodine-rich benzofuran derivative and the standard pharmaceutical salt form of the Class III antiarrhythmic agent amiodarone. Characterized by its high lipophilicity and a large volume of distribution (approximately 66 L/kg), the compound acts as a multi-channel blocker, primarily inhibiting potassium channels (such as hERG/IKr) while also affecting sodium and calcium channels[1]. In industrial and laboratory procurement, the hydrochloride salt is prioritized over the free base due to its compatibility with micellar solubilization techniques—often utilizing surfactants like polysorbate 80—which are necessary to overcome the molecule's inherently poor aqueous solubility for liquid formulations [2].

Substituting Amiodarone Hydrochloride with its free base or non-iodinated analogs compromises either formulation viability or pharmacokinetic performance. The amiodarone free base exhibits an intrinsic aqueous solubility of approximately 6 ng/mL, making it practically unprocessable for intravenous or concentrated oral suspensions without extensive chemical modification[1]. Furthermore, while structural analogs like dronedarone are engineered to reduce tissue toxicity, they exhibit a drastically shorter terminal half-life (1–2 days compared to amiodarone's 30–55 days) and lack the same steady-state durability [2]. Consequently, buyers developing long-acting formulations or requiring specific hERG-binding reference standards cannot substitute the hydrochloride salt with these alternatives without fundamentally altering the product's solubility and efficacy profile.

Aqueous Solubility and Intravenous Formulation Viability

Amiodarone free base possesses an extremely low intrinsic aqueous solubility of approximately 6 ng/mL, rendering it unsuitable for direct parenteral formulation [1]. In contrast, Amiodarone Hydrochloride, when combined with surfactants such as polysorbate 80 or specific buffering agents (e.g., lactate or methanesulfonate), achieves micellar solubilization. This salt-surfactant synergy allows for the preparation of viable intravenous concentrates at 50 mg/mL [2].

Evidence DimensionIntrinsic aqueous solubility and formulation concentration limit
Target Compound DataAmiodarone Hydrochloride (formulated up to 50,000,000 ng/mL[50 mg/mL] with surfactants)
Comparator Or BaselineAmiodarone free base (~6 ng/mL intrinsic solubility)
Quantified Difference>10^6-fold increase in functional solubility via hydrochloride salt formation and micellar complexation
ConditionsAqueous media, pH 2.5-4.5, presence of polysorbate 80 or lactate/methanesulfonate buffers

Procurement of the hydrochloride salt is strictly required to achieve the necessary solubility thresholds for parenteral and liquid oral formulations.

Pharmacokinetic Half-Life and Steady-State Durability

Non-iodinated analogs like dronedarone were developed to minimize tissue accumulation, but they exhibit a drastically reduced half-life of 1 to 2 days [1]. Amiodarone Hydrochloride, due to its high lipophilicity and extensive tissue distribution, maintains a prolonged terminal half-life of 30 to 55 days [2]. This ensures sustained antiarrhythmic coverage and consistent plasma concentrations even with fluctuating dosing intervals.

Evidence DimensionTerminal elimination half-life
Target Compound DataAmiodarone Hydrochloride (30–55 days)
Comparator Or BaselineDronedarone (1–2 days)
Quantified Difference15- to 55-fold longer terminal half-life for Amiodarone
ConditionsIn vivo systemic circulation and tissue distribution

For applications requiring durable, long-term rhythm control without rapid peak-trough fluctuations, Amiodarone HCl remains the pharmacokinetic benchmark over newer analogs.

High-Affinity hERG Potassium Channel Inhibition

Amiodarone Hydrochloride acts as a potent, broad-spectrum Class III antiarrhythmic reference material. Quantitative patch-clamp assays demonstrate that it inhibits wild-type hERG (IKr) outward tail currents with an IC50 of approximately 45 nM [1]. When tested against the S6 aromatic mutant Y652A hERG, the IC50 increases approximately 20-fold, confirming specific pore cavity binding that is not observed with generic channel blockers [1].

Evidence DimensionhERG (IKr) outward tail current inhibition (IC50)
Target Compound DataAmiodarone Hydrochloride against WT hERG (IC50 ~45 nM)
Comparator Or BaselineAmiodarone Hydrochloride against Y652A mutant hERG (IC50 increased ~20-fold)
Quantified Difference~20-fold loss of inhibitory potency in the mutant model, isolating the precise binding mechanism
ConditionsWhole-cell patch-clamp recordings at 37°C in HEK293 cells

This precise, high-affinity target binding profile makes Amiodarone HCl a critical reference standard for evaluating proarrhythmic risk and potassium channel blockade in drug discovery.

Intravenous Antiarrhythmic Formulation Development

Due to the extreme insolubility of the free base, Amiodarone Hydrochloride is the mandatory precursor for developing parenteral solutions and oral suspensions. It is specifically utilized in micellar formulations combining polysorbate 80 and targeted buffer systems (e.g., lactate) to achieve viable 50 mg/mL concentrates [1].

Pharmacokinetic Benchmarking for Highly Lipophilic Drugs

With a terminal half-life of 30 to 55 days and a volume of distribution of ~66 L/kg, Amiodarone Hydrochloride serves as a primary reference standard in pharmacokinetic modeling for evaluating tissue accumulation, steady-state durability, and lipophilic drug distribution compared to shorter-acting analogs like dronedarone [2].

Electrophysiological and hERG Toxicity Assays

Amiodarone Hydrochloride is employed as a standardized Class III multi-channel blocker in whole-cell patch-clamp assays. Its established IC50 of 45 nM for wild-type hERG outward tail currents provides a reliable quantitative baseline for screening the proarrhythmic risk and potassium channel affinity of novel drug candidates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystalline powder; crystals from acetone

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

681.00037 Da

Monoisotopic Mass

681.00037 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

156 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

976728SY6Z

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (89.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics

Therapeutic Uses

Anti-Arrhythmia Agents; Enzyme Inhibitors; Vasodilator Agents
Anti-arrhythmic class III
Amiodarone in the oral dosage form is indicated only in the treatment of recurrent hemodynamically unstable ventricular tachycardia and recurrent ventricular fibrillation unresponsive to documented adequate doses of other available antiarrythmic medications or when alternative agents cannot be tolerated. In patients from whom the oral form of amiodarone is indicated, but who are unable to take oral medication, the intravenous form may be used.
Amiodarone is used to suppress and prevent recurrence of supraventricular arrythmias refractory to conventional treatment, especially when associated with Wolff-Parkinson-White (W-P-W) syndrome, including paroxysmal atrial fibrillation, atrial fibrillation, atrial flutter, ectopic atrial tachycardia, and paroxysmal supraventricular tachycardia from both atriovantricular (AV) nodal re-entrant and AV re-entrant tachycardia in patients with W-P-W syndrome.
Amiodarone has been used in a limited number of patients for the management of chronic stable angina pectoris.

Pharmacology

Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Mechanism of Action

Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action.
Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug.
The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels.
Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

19774-82-4

Absorption Distribution and Excretion

Plasma concentration of amiodarone appear to decline in at least a biphasic manner, although more complex, multicompartmental pharmacokinetics have been described. Following a single IV dose in healthy adults, the half-life of the drug in the terminal elimination phase has been reported to average 25 days (range 9-47 days). The elimination half-life of the major metabolite, N-desethylamiodarone, is equal to or longer than that of the parent drug. Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively. The half-life of amiodarone appears to be substantially more prolonged following multiple rather than single doses. It has been suggested that differences in reported elimination half-lives may result in part from misinterpretation of slow distribution phases as elimination phases following IV administration of the drug. Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days. The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone. The elimination profile of amiodarone may reflect an initial elimination of the drug from well-perfused tissues followed by prolonged elimination from poorly perfused tissues such as adipose tissue.
Following iv administration of amiodarone in healthy individuals, total plasma clearance of the drug averages approximately 1.9 ml/min/kg (range: 1.4-2.5 ml/min/kg). Although not clearly established, total apparent plasma clearance of the drug appears to decrease with time. Clinical experience suggests that clearance of amiodarone may be more rapid in pediatric patients; however, further studies are needed to fully determine the effects of age on clearance of the drug. Factors of age, gender, or renal or hepatic disease appear to have no effect on the disposition of amiodarone or its major metabolite, N-desethylamiodarone.
Amiodarone hydrochloride is slowly and variably absorbed from the GI tract following oral administration. The absolute bioavailability of commercially available amiodarone hydrochloride tablets averages approximately 50%, but varies considerably, ranging from 22-86%.
Following oral administration, peak plasma amiodarone concentrations usually occur within 3-7 hours (range: 2-12 hours). Following oral administration of a single 400 mg dose of amiodarone hydrochloride in fasting, healthy adults, peak plasma amiodarone concentration of approximately 0.15-0.7 ug/ml are attained. Within the oral dosage range of 100-600 mg daily, steady state plasma concentrations of the drug are approximately proportional to dosage, increasing by an average of 0.5 ug/ml per 100 mg increment in dosage; however, there is considerable interindividual variation in plasma concentrations attained with a given dosage. Following continuous oral administration of the drug in the absence of an initial loading dose regimen, steady state plasma amiodarone concentrations would not be attained for at least 1 month and generally not for up to 5 months or longer. Following chronic oral administration of amiodarone, plasma concentrations of N-desethylamiodarone, the major metabolite of the drug, are approximately 0.5-2 times those of unchanged drug.
For more Absorption, Distribution and Excretion (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

The drug appears to be extensively metabolized, probably in the liver and possibly in the intestinal lumen and/or GI mucosa, to at least one major metabolite. The major metabolite, N-desethylamiodarone, is formed by N-deethylation. Although not clearly established, limited data in animals indicate that the desethyl metabolite may possess some antiarrhythmic activity. ... A minor metabolite of amiodarone, di-N-desethylamiodarone, has been identified in animals following chronic administration of the drug. Amiodarone and N-desethylamiodarone may undergo deiodination to form deiodoamiodarone and deiodo-N-desethylamiodarone, respectively; iodine (in the form of iodide); and possibly other iodine containing metabolites. It is not known whether deiodinated metabolites are pharmacologically active.
Amiodarone undergoes hepatic metabolism by cytochrome P450 3A4 to desethyl-amiodarone.
Amiodarone is extensively metabolized in the liver via CYP2C8 (under 1% unchanged in urine), and can effect the metabolism of numerous other drugs. The major metabolite of amiodarone is desethylamiodarone (DEA), which also has antiarrhythmic properties. The metabolism of amiodarone is inhibited by grapefruit juice, leading to elevated serum levels of amiodarone. Route of Elimination: Amiodarone is eliminated primarily by hepatic metabolism and biliary excretion and there is negligible excretion of amiodarone or DEA in urine. Half Life: 58 days (range 15-142 days)

Associated Chemicals

Amiodarone;1951-25-3

Wikipedia

Amiodarone hydrochloride

FDA Medication Guides

CORDARONE
AMIODARONE HYDROCHLORIDE
TABLET;ORAL
WYETH PHARMS
10/17/2018
PACERONE
UPSHER SMITH LABS
11/01/2019

Drug Warnings

Pulmonary toxicity, which is potentially fatal, is the most severe adverse effect associated with oral amiodarone therapy. Amiodarone induced pulmonary toxicity may result from pulmonary interstitial pneumonitis (or alveolitis) or from hypersensitivity pneumonitis. Clinically apparent interstitial pneumonitis (or alveolitis), hypersensitivity pneumonitis, and pulmonary fibrosis have occurred in up to 10-17% of patients with ventricular arrhythmias receiving amiodarone hydrochloride therapy at oral dosages of about 400 mg daily, and an abnormal diffusion capacity without symptoms occurs in a much higher percentage of patients. ... Amiodarone induced pulmonary toxicity has been fatal in about 10% of cases. Rarely, amiodarone has been associated with exacerbation of bronchial asthma, possibly because of its antiadrenergic effects in at least one patient receiving aminodarone. Hemoptysis was reported.
Amiodarone induced peripheral neuropathy ... is usually symmetrical and involves all four limbs; the neurologic deficit is usually more marked in the lower limbs than in the upper limbs. Signs and symptoms may include distal sensory loss, sensory ataxia, loss of vibratory sensation, paresthesia, and/or decreased tendon reflexes. Proximal muscle weakness may also be present. Nerve biopsies in patients with amiodarone induced peripheral neuropathy have demonstrated complete loss of a large myelinated fibers, marked reduction of small myelinated and unmyelinated axons, and evidence of lysosomal inclusion bodies within Schwann cells. Nerve conduction studies have demonstrated normal or reduced nerve conduction velocities.
Amiodarone induced hypothyroidism has been reported in about 2-4% of patients receiving oral drug therapy in most clinical studies, although this effect may occur more frequently. Limited data suggest that hypothyroidism may be more likely to occur in females and in patients with a prior history of thyroid dysfunction.
Arrhythmogenic effects associated with amiodarone have occurred in approximately 2-5% of patients and have included progression of ventricular tachycardia to ventricular fibrillation, sustained ventricular tachycardia, increased resistance to cardioversion, atrial fibrillation, nodal arrhythmia, and atypical ventricular tachycardia (torsade de pointes). Transient exacerbation of preexisting cardiac arrhythmias with subsequent control during continued therapy has also been reported. ... Acceleration of ventricular rate was reported in a patient receiving IV amiodarone for the treatment of atrial fibrillation associated with Wolff-Parkinson-White syndrome.
For more Drug Warnings (Complete) data for AMIODARONE HYDROCHLORIDE (28 total), please visit the HSDB record page.

Biological Half Life

Following a single IV dose in healthy adults, the half-life of the drug in the terminal elimination phase has been reported to average 25 days (range 9-47 days). The elimination half-life of the major metabolite, N-desethylamiodarone, is equal to or longer than that of the parent drug.
Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively.
Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days.
The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Amiodarone should be stored at room temperature and protected from light and excessive heat. Light protection is not necessary upon adminitration.

Interactions

Concomitant use of amiodarone and procainamide may result in increased plasma procainamide and N-acetylprocainamide (NAPA) concentrations and subsequent toxicity.
Plasma flecainide concentrations adjusted for daily dosage increased by an average of about 60% (range: 5-190%) when amiodarone therapy was initiated in a limited number of patients receiving flecainide.
Limited data indicate that administration of cholestyramine resin following a single oral dose amiodarone may decrease the elimination half-life and plasma concentrations of amiodarone, possibly by interfering with enterohepatic circulation of the antiarrhythmic agent.
Potentially serious adverse cardiovascular and cardiac effects have occurred in some amiodarone treated patients undergoing general anesthesia, suggesting the possibility of an interaction between the antiarrhythmic agent and various anesthetic agents.
For more Interactions (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

Amiodarone Hydrochloride 0.6 mg/ml in dextrose 5% in water is stable for five days at room temperature. Solutions containing less than 0.6 mg/ml of amiodarone hydrochloride in dextrose 5% in water are unstable and should not be used.

Dates

Last modified: 08-15-2023
1: Karkhanis A, Tram NDT, Chan ECY. Effects of dronedarone, amiodarone and their active metabolites on sequential metabolism of arachidonic acid to epoxyeicosatrienoic and dihydroxyeicosatrienoic acids. Biochem Pharmacol. 2017 Dec 15;146:188-198. doi: 10.1016/j.bcp.2017.09.012. Epub 2017 Sep 25. PubMed PMID: 28958841.
2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650.

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